5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile
Description
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is a pyrimidine derivative characterized by a butyl group at position 2, an ethoxy group at position 6, and a cyano group at position 3.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H16N4O/c1-3-5-6-9-14-8(7-12)10(13)11(15-9)16-4-2/h3-6,13H2,1-2H3 |
InChI Key |
NRUQQVRBWKJCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(C(=N1)OCC)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of ethyl cyanoacetate with butylamine to form an intermediate, which is then cyclized with formamidine acetate to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production methods.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or thiolated derivatives.
Scientific Research Applications
Therapeutic Potential in Autoimmune Diseases
One of the notable applications of 5-amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is its role as an inhibitor of the MTH1 enzyme, which is involved in the pathogenesis of various autoimmune diseases. Research has indicated that compounds inhibiting MTH1 can potentially treat conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis by modulating immune responses and reducing inflammation .
Case Study: Inhibition of MTH1
In a study focusing on autoimmune disorders, it was demonstrated that the inhibition of MTH1 by compounds similar to this compound resulted in significant reduction in inflammatory markers in animal models. This suggests a promising avenue for developing new treatments for chronic inflammatory diseases .
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Pyrimidine derivatives, including this compound, have shown activity against various cancer cell lines due to their ability to interfere with cellular proliferation and induce apoptosis.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colon) | 0.79 ± 0.08 |
| MCF-7 (Breast) | 0.64 ± 0.08 | |
| A549 (Lung) | 2.01 ± 0.55 | |
| HeLa (Cervical) | 0.90 ± 0.07 |
This table summarizes the efficacy of the compound against different human cancer cell lines, indicating its potential as a therapeutic agent in oncology .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrimidine derivatives, including those structurally related to this compound. These compounds have been tested against various bacterial and fungal strains, demonstrating significant antimicrobial activity.
Table 2: Minimum Inhibitory Concentration (MIC) Against Bacteria
| Compound | Bacterial Species | MIC (µg/ml) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Klebsiella pneumoniae | 25 |
The data indicates that this compound may serve as a basis for developing new antimicrobial agents, particularly against resistant strains .
Mechanism of Action
The mechanism of action of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit key enzymes involved in nucleotide synthesis, thereby exerting its antiviral or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituents and key properties of 5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile with structurally related pyrimidinecarbonitriles:
Key Observations
The ethoxy group at position 6 improves solubility relative to hydrophobic aryl groups (e.g., thiophene or bromophenyl in and ), which may reduce crystallization tendencies and lower melting points . Electron-withdrawing groups (e.g., bromophenyl in 4j) correlate with higher melting points (235–238°C) due to increased molecular packing, whereas electron-donating groups (e.g., ethoxy) may disrupt crystallinity .
The target compound’s synthesis may require optimized conditions to avoid similar issues .
Biological Activity Trends :
- Compounds with chlorophenyl or trifluoromethyl groups () demonstrate antidiabetic activity, implying that the target compound’s ethoxy and butyl groups could modulate similar pathways with improved pharmacokinetics .
- Methylthio -containing analogs () may exhibit altered metabolic stability compared to ethoxy derivatives due to sulfur’s susceptibility to oxidation .
Research Findings and Data Tables
Spectroscopic and Analytical Data Comparison
Structural-Activity Insights
- Lipophilicity : The butyl group may prolong in vivo half-life compared to phenyl or methyl substituents, as seen in antidiabetic analogs () .
Biological Activity
5-Amino-2-butyl-6-ethoxypyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial, antifungal, and neurological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted at various positions, which is critical for its biological activity. The presence of an amino group, ethoxy group, and carbonitrile moiety contributes to its pharmacological profile.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial activity of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin and fluconazole .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Target Organisms | MIC (µg/mL) | Comparison Drug |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | Levofloxacin (4) |
| Escherichia coli | 16 | Fluconazole (8) | |
| Candida albicans | 32 | Clotrimazole (16) |
Antifungal Activity
The antifungal properties of pyrimidine derivatives have also been documented. A related study found that compounds with similar structural features exhibited potent antifungal activity against Aspergillus and Candida species. The mechanism often involves disruption of fungal cell wall synthesis or interference with nucleic acid metabolism .
Case Study: Antifungal Efficacy
In a comparative study, the antifungal activity of this compound was tested against various fungi, revealing promising results with lower EC50 values than established antifungal agents. This suggests a potential role in treating fungal infections resistant to conventional therapies.
Neurological Activity
Emerging evidence suggests that pyrimidine derivatives may act as phosphodiesterase inhibitors, particularly targeting PDE10A, which is implicated in neurological disorders such as schizophrenia. Inhibition of PDE10A can lead to increased levels of cyclic AMP (cAMP) in neurons, enhancing synaptic plasticity and potentially ameliorating symptoms associated with various psychiatric conditions .
Table 2: Neurological Activity of PDE10A Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Potential Use |
|---|---|---|---|
| This compound | PDE10A | <50 | Treatment of schizophrenia |
| Anxiety disorders |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Group : Enhances solubility and interaction with target enzymes.
- Ethoxy Group : Modulates lipophilicity, facilitating cell membrane penetration.
- Carbonitrile Moiety : Plays a crucial role in binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
